molecular formula C6H9N3O2S B2498932 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine CAS No. 69467-12-5

3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine

Cat. No.: B2498932
CAS No.: 69467-12-5
M. Wt: 187.22
InChI Key: GURLJUOETMUFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is a derivative of triazine, characterized by the presence of a methanesulfonyl group and two methyl groups attached to the triazine ring

Scientific Research Applications

3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine” is not mentioned in the search results, it’s worth noting that some 1,3,5-triazines display important biological properties. For example, they are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Safety and Hazards

While the specific safety and hazards of “5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine” are not mentioned in the search results, it’s important to note that research in high energy materials (HEMs), which include certain 1,2,4-triazine derivatives, is associated with hazards .

Future Directions

The future directions for research on 1,2,4-triazine derivatives could involve the synthesis of stable and better-performing compounds. These compounds could have applications in different fields, including the production of herbicides and polymer photostabilisers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

5,6-dimethyl-3-methylsulfonyl-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-5(2)8-9-6(7-4)12(3,10)11/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURLJUOETMUFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.